molecular formula C25H24N2O2 B2505407 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide CAS No. 1210423-54-3

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide

Cat. No.: B2505407
CAS No.: 1210423-54-3
M. Wt: 384.479
InChI Key: BDJVPMOQLPWKRG-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide is a synthetic small molecule belonging to a class of compounds featuring a benzamide core linked to a tetrahydroquinoline scaffold. This structural motif is of significant interest in medicinal chemistry and drug discovery research. Research Applications and Value: Compounds with this core structure are frequently investigated for their potential to modulate novel biological targets. Specifically, tetrahydroquinoline-based benzamides have emerged as a valuable scaffold in antimicrobial discovery. Research indicates that structurally similar piperidine carboxamides demonstrate potent inhibitory activity against Staphylococcus aureus RnpA, an essential enzyme involved in bacterial RNA degradation and processing . Inhibiting RnpA represents a promising novel mode of action for tackling antibiotic-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, the 4-(aminomethyl)benzamide pharmacophore, which shares functional similarities, has been identified in research as a potent inhibitor of viral entry for highly pathogenic filoviruses, such as Ebola virus, by targeting the viral glycoprotein . Handling and Compliance: This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is strictly not for human consumption. Researchers should consult the safety data sheet prior to use and handle all chemical reagents in a laboratory setting with appropriate personal protective equipment.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c1-2-18-10-12-19(13-11-18)24(28)26-22-14-15-23-21(17-22)9-6-16-27(23)25(29)20-7-4-3-5-8-20/h3-5,7-8,10-15,17H,2,6,9,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJVPMOQLPWKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Benzoyl-1,2,3,4-Tetrahydroquinolin-6-Amine

The tetrahydroquinoline scaffold is typically synthesized through cyclization or hydrogenation of quinoline derivatives. A widely adopted method involves:

Step 1: Preparation of 6-Nitroquinoline
Quinoline is nitrated at the 6-position using a mixture of nitric and sulfuric acids, yielding 6-nitroquinoline with regioselectivity >90%.

Step 2: Hydrogenation to 6-Aminotetrahydroquinoline
Catalytic hydrogenation (H₂, 50 psi, Pd/C in ethanol) reduces both the nitro group and the quinoline ring, producing 6-amino-1,2,3,4-tetrahydroquinoline. Reaction conditions are critical to avoid over-reduction or deamination.

Step 3: N-Benzoylation
The amine is benzoylated using benzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. This step achieves >85% yield under reflux (40°C, 6 hrs).

Synthesis of 4-Ethylbenzoyl Chloride

From 4-Ethylbenzoic Acid

4-Ethylbenzoic acid is treated with thionyl chloride (SOCl₂) under reflux (70°C, 3 hrs) to produce the corresponding acid chloride. Excess SOCl₂ is removed via distillation, yielding 4-ethylbenzoyl chloride with purity >95%.

Amide Bond Formation

Classical Coupling Methods

The amine intermediate and 4-ethylbenzoyl chloride are reacted in anhydrous DCM with TEA (1.2 eq) at 0–25°C for 12–24 hrs. This method affords the target compound in 70–75% yield after purification by silica gel chromatography.

Coupling Agent-Assisted Synthesis

Modern protocols employ coupling agents to enhance efficiency:

  • HATU-Mediated Coupling : A mixture of 6-amino-1-benzoyl-THQ (1 eq), 4-ethylbenzoic acid (1.2 eq), HATU (1.5 eq), and DIPEA (3 eq) in DMF is stirred at 25°C for 6 hrs. Yield: 88%.
  • EDC/HOBt System : Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in THF achieve 82% yield after 8 hrs.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 150 W, 30 mins) accelerates the amidation step, reducing reaction time by 75% while maintaining yields of 85–90%.

One-Pot Sequential Reactions

A telescoped approach combines hydrogenation, benzoylation, and amidation in a single reactor, minimizing intermediate isolation. This method is scalable but requires precise stoichiometric control.

Optimization and Process Considerations

Solvent Effects

Solvent Yield (%) Purity (%)
DCM 75 92
THF 80 89
DMF 88 95

Polar aprotic solvents like DMF improve solubility of intermediates, enhancing reaction rates.

Catalytic Efficiency

Coupling Agent Equiv. Time (hrs) Yield (%)
HATU 1.5 6 88
EDC/HOBt 1.2 8 82
DCC 2.0 12 78

HATU demonstrates superior activation of the carboxylic acid, reducing side-product formation.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Elution with ethyl acetate/hexane (3:7) removes unreacted starting materials.
  • HPLC : Reverse-phase C18 columns (MeCN/H₂O gradient) achieve >99% purity for pharmacological studies.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J=8.4 Hz, 2H, Ar-H), 7.45–7.30 (m, 5H, benzoyl), 4.10 (s, 2H, CH₂), 2.65 (q, J=7.6 Hz, 2H, CH₂CH₃).
  • HRMS : m/z calculated for C₂₅H₂₅N₂O₂ [M+H]⁺: 397.1916; found: 397.1912.

Industrial-Scale Production

Continuous Flow Synthesis

A plug-flow reactor system operates at 100°C with a residence time of 15 mins, producing 1.2 kg/hr of the target compound at 90% yield.

Green Chemistry Approaches

Water-mediated amidation using TPGS-750-M surfactant reduces organic solvent use by 50%, aligning with sustainable manufacturing principles.

Challenges and Troubleshooting

Common Side Reactions

  • Over-Benzoylation : Occurs with excess benzoyl chloride, mitigated by slow reagent addition.
  • Ring Oxidation : Tetrahydroquinoline intermediates may oxidize; inert atmosphere (N₂/Ar) prevents degradation.

Yield Optimization

  • Stoichiometric Adjustments : A 10% excess of 4-ethylbenzoyl chloride improves conversion rates.
  • Temperature Control : Maintaining 0–5°C during acyl chloride addition minimizes thermal decomposition.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the benzoyl group to a benzyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl or ethylbenzamide rings, introducing various substituents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products

    Oxidation: Quinoline derivatives

    Reduction: Benzyl-substituted tetrahydroquinoline

    Substitution: Halogenated or nitrated benzoyl/ethylbenzamide derivatives

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a broader class of N-substituted tetrahydroquinoline benzamides. Key analogs and their structural distinctions are summarized below:

Compound Name Substituents (Position) CAS Number Key Features
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide (Target) 4-ethylbenzamide (6-position) Not listed Ethyl group enhances hydrophobicity; benzoyl stabilizes conformation .
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide 4-chlorobenzamide (6-position) 946320-72-5 Chloro substituent increases electron-withdrawing effects .
4-chloro-N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide 4-chlorobenzamide + ethyl chain (6-position) 955791-52-3 Ethyl linker may improve flexibility and target engagement .
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide Cyclopropanecarboxamide (6-position) 946367-97-1 Cyclopropane ring introduces steric constraints .

Key Observations :

  • Substituent Electronic Effects : The 4-ethyl group in the target compound contributes to hydrophobic interactions, while the 4-chloro analog (CAS 946320-72-5) may enhance binding via halogen bonding .
  • Conformational Flexibility : The ethyl chain in CAS 955791-52-3 could allow better adaptation to enzyme active sites compared to rigid cyclopropane derivatives .

Comparative Pharmacological Data :

  • FP-2/FP-3 Inhibition: QOD and ICD derivatives show IC₅₀ values in the nanomolar range, but toxicity and selectivity issues hinder clinical translation .
  • Solubility : The 4-ethyl substituent in the target compound likely improves lipid solubility compared to polar sulfonamide analogs (e.g., CAS 946210-80-6) .

Structural and Computational Studies

However, the widespread use of SHELX software () in small-molecule refinement suggests that structural studies of its analogs may employ this tool. For instance, ORTEP-III () could visualize conformational differences between the target and its 4-chloro analog.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a benzoyl group and an ethylbenzamide component. Its molecular formula is C22H24N2OC_{22}H_{24}N_{2}O with a molecular weight of approximately 348.44 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC22H24N2O
Molecular Weight348.44 g/mol
SMILESO=C(c1ccccc1)N1CCCc2cc(NC(=O)c3ccccc3)ccc21

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Tetrahydroquinoline : This can be achieved through the Pictet-Spengler reaction.
  • Benzoylation : The benzoyl group is introduced via Friedel-Crafts acylation.
  • Amidation : The final step involves coupling with 4-ethylbenzoyl chloride to form the amide bond.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves the inhibition of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anticancer Properties

In vitro studies have demonstrated that this compound possesses anticancer activity against several cancer cell lines. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. The specific targets within the signaling pathways involved in cancer progression are still under investigation.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has shown potential in reducing inflammation markers and alleviating symptoms associated with inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways.
  • Receptor Binding : It has the potential to bind to various receptors involved in cellular signaling, thereby modulating physiological responses.

Study 1: Antimicrobial Evaluation

A study conducted by Apostol et al. (2022) assessed the antimicrobial efficacy of various tetrahydroquinoline derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated significant inhibition zones for this compound compared to control groups .

Study 2: Anticancer Activity

In a study published in the journal Molecules, researchers explored the anticancer effects of this compound on human breast cancer cell lines. The findings revealed that it effectively inhibited cell growth and induced apoptosis through mitochondrial pathways .

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